1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone
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Overview
Description
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This structure is notable for its presence in various biologically active molecules, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
A structurally similar compound, 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1h-pyrazolo[3,4-c]pyridazin-3-amine, has been reported to target the mitogen-activated protein kinase 1 (mapk1) in humans .
Mode of Action
It is likely that it interacts with its target protein in a manner similar to other pyrazolo[1,5-a]pyridine derivatives, which are known to bind to their target proteins and modulate their activity .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions . They have attracted pharmaceutical interest due to their antitrypanosomal activity .
Result of Action
Related compounds have shown significant inhibitory activity in cell proliferation assays .
Biochemical Analysis
Biochemical Properties
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is known to interact with various enzymes, proteins, and other biomolecules. It has beneficial properties as antimetabolites in purine biochemical reactions . It is also known to interact with pyridine N-imine, a key component in many biochemical reactions .
Cellular Effects
Related compounds, such as pyrazolotriazines, have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Molecular Mechanism
It is known that the compound interacts with pyridine N-imine, leading to the formation of pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Temporal Effects in Laboratory Settings
Related compounds have shown tunable photophysical properties, suggesting potential changes in the effects of this compound over time .
Metabolic Pathways
Related compounds, such as pyrazolo[5,1-c][1,2,4]triazines, may act as metabolites, suggesting potential involvement in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves a cycloaddition reaction. One common method is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides a concise route to the compound, although the yields can be modest .
Industrial Production Methods
the synthetic routes used in laboratory settings can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyrazolo[1,5-a]pyridine ring .
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including its role as a ligand for various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone include other pyrazolo[1,5-a]pyridine derivatives, such as:
- Pyrazolo[1,5-a]pyridin-3-yl pyridazinones
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFXTDZTIWAORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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